molecular formula C23H42O2 B12630052 octadeca-9,12-dienyl 2-methylbutanoate CAS No. 920957-55-7

octadeca-9,12-dienyl 2-methylbutanoate

Cat. No.: B12630052
CAS No.: 920957-55-7
M. Wt: 350.6 g/mol
InChI Key: YAHRZLCYLZIWQR-UHFFFAOYSA-N
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Description

Octadeca-9,12-dienyl 2-methylbutanoate is an organic compound with the molecular formula C23H42O2. It is an ester derived from the reaction between octadeca-9,12-dienoic acid and 2-methylbutanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadeca-9,12-dienyl 2-methylbutanoate typically involves the esterification of octadeca-9,12-dienoic acid with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Octadeca-9,12-dienyl 2-methylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, ethers.

Scientific Research Applications

Octadeca-9,12-dienyl 2-methylbutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of octadeca-9,12-dienyl 2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester linkage and the presence of two double bonds in the fatty acid chain. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

920957-55-7

Molecular Formula

C23H42O2

Molecular Weight

350.6 g/mol

IUPAC Name

octadeca-9,12-dienyl 2-methylbutanoate

InChI

InChI=1S/C23H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-23(24)22(3)5-2/h9-10,12-13,22H,4-8,11,14-21H2,1-3H3

InChI Key

YAHRZLCYLZIWQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCOC(=O)C(C)CC

Origin of Product

United States

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